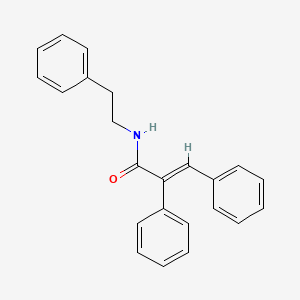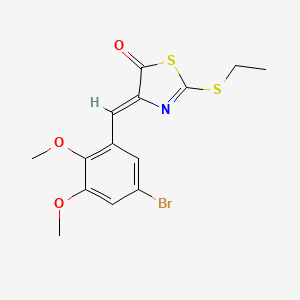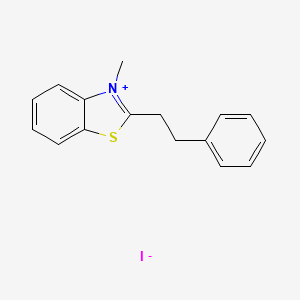![molecular formula C25H31ClN2O2 B5184630 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPOP and is used in various research studies to investigate its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of CPOP is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is known to interact with a range of other proteins and molecules in the body, and its activation has been shown to have a range of effects on cellular processes.
Biochemical and physiological effects:
Studies have shown that CPOP can have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of cell survival. These effects are believed to be related to the compound's interaction with the sigma-1 receptor.
実験室実験の利点と制限
One of the main advantages of using CPOP in laboratory experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this protein. However, one of the limitations of using CPOP is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are a number of potential future directions for research involving CPOP. One area of interest is the development of more potent and selective compounds that can target the sigma-1 receptor with greater precision. Another area of interest is the investigation of the potential therapeutic applications of CPOP and related compounds in the treatment of various neurological disorders, including Alzheimer's disease and neuropathic pain.
In conclusion, 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine is a chemical compound with significant potential for use in scientific research. Its high affinity for the sigma-1 receptor makes it a valuable tool for investigating the role of this protein in various physiological processes, and its biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. Further research in this area is needed to fully understand the potential applications of CPOP and related compounds in the field of neuroscience.
合成法
The synthesis of CPOP involves the reaction of 5-chloro-2-(1-piperidinylcarbonyl)phenol with 1-(2-phenylethyl)piperidine in the presence of a base. The reaction is carried out in an organic solvent and requires careful monitoring of the reaction conditions to ensure a high yield of the desired product.
科学的研究の応用
CPOP has been used in various research studies to investigate its potential applications in the field of neuroscience. Specifically, CPOP has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a range of physiological processes, including pain perception, memory formation, and cell survival.
特性
IUPAC Name |
[4-chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O2/c26-21-9-10-23(25(29)28-14-5-2-6-15-28)24(19-21)30-22-12-17-27(18-13-22)16-11-20-7-3-1-4-8-20/h1,3-4,7-10,19,22H,2,5-6,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRJIEHPLCJDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-Chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)


![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)


![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)